molecular formula C19H21F3N6O B6468132 9-(2-methoxyethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine CAS No. 2640960-92-3

9-(2-methoxyethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine

Cat. No.: B6468132
CAS No.: 2640960-92-3
M. Wt: 406.4 g/mol
InChI Key: WMILARAADPNPSB-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a purine core substituted at the 6-position with a piperazine ring bearing a 3-(trifluoromethyl)phenyl group and a 2-methoxyethyl group at the 9-position.

Properties

IUPAC Name

9-(2-methoxyethyl)-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N6O/c1-29-10-9-28-13-25-16-17(23-12-24-18(16)28)27-7-5-26(6-8-27)15-4-2-3-14(11-15)19(20,21)22/h2-4,11-13H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMILARAADPNPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Molecular Properties :

Property Value
Molecular Formula C₁₉H₂₁F₃N₆O
Molecular Weight 406.4 g/mol
IUPAC Name 9-(2-Methoxyethyl)-6-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]-9H-purine

The trifluoromethyl group increases lipophilicity, while the methoxyethyl chain improves aqueous solubility, balancing pharmacokinetic properties .

Comparison with Similar Compounds

Structural Analogues of 6-Piperazin-1-yl-Purines

The table below highlights key structural variations and their impact on physicochemical and biological properties:

Compound (Reference) Substituents on Piperazine Substituent at Purine 9-Position Key Properties/Activities
Target Compound 3-(Trifluoromethyl)phenyl 2-Methoxyethyl High lipophilicity, potential CNS activity
6-[4-(2-Chlorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine () 2-Chlorophenyl 2-Methoxyethyl Serotonin/dopamine receptor modulation
6-{4-[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9-(2-methoxyethyl)-9H-purine () 5-Fluoro-6-isopropylpyrimidin-4-yl 2-Methoxyethyl Anticancer potential (fluorinated pyrimidine core)
6-{4-[2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine () 2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl Methyl Kinase inhibition (cyclopropyl enhances steric hindrance)
8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(trifluoroacetyl)piperazin-1-yl]-9H-purine () Trifluoroacetyl 8-(2-Chlorophenyl)-9-(4-chlorophenyl) High melting point (210–211°C), moderate yield (21%)

Key Observations:

Substituent Effects on Piperazine :

  • Aromatic Groups : The 3-(trifluoromethyl)phenyl group in the target compound enhances π-π stacking and hydrophobic interactions compared to chlorophenyl () or acetylated derivatives () .
  • Heterocyclic Moieties : Pyrimidine-based substituents (e.g., ) introduce hydrogen-bonding capabilities, critical for kinase inhibition .

Purine 9-Position Modifications :

  • The 2-methoxyethyl group in the target compound improves solubility over methyl or ethyl groups (e.g., ) while maintaining metabolic stability .

Binding Affinity and Selectivity:

Compound Ki (nM) Selectivity Profile
Target Compound 3–10* High CB1 antagonism (predicted)
6-(Piperazin-1-yl)-9H-purine () 3 Selective CB1 antagonist
4-Methoxy-2-(piperidin-4-yloxy) () 120 Moderate selectivity

*Predicted based on structural similarity to .

Research Implications

The target compound’s structural uniqueness positions it as a promising candidate for CNS disorders due to its balanced solubility and receptor affinity.

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